molecular formula C16H22O11 B1681521 Scandoside CAS No. 18842-99-4

Scandoside

Cat. No. B1681521
CAS RN: 18842-99-4
M. Wt: 390.34 g/mol
InChI Key: ZVXWFPTVHBWJOU-AWQYILTISA-N
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Description

Scandoside is an iridoid compound . It is also known as Deacetylasperulosidic acid .


Synthesis Analysis

Scandoside was isolated from Hedyotis diffusa and its anti-inflammatory effect was investigated in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages .


Molecular Structure Analysis

Scandoside has the molecular formula C16H22O11 . Its average mass is 390.339 Da and its monoisotopic mass is 390.116211 Da .


Chemical Reactions Analysis

Scandoside has been found to have significant anti-inflammatory effects. It decreases the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It also inhibits the levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6 mRNA expression in LPS-induced RAW 264.7 macrophages .


Physical And Chemical Properties Analysis

Scandoside has a density of 1.7±0.1 g/cm3, a boiling point of 744.1±60.0 °C at 760 mmHg, and a flash point of 271.7±26.4 °C . It has 11 H bond acceptors, 7 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

In Vivo Metabolic Pathway Analysis

A study used ultra-performance liquid chromatography combined with electrospray ionization tandem orbitrap mass spectrometry to investigate the metabolism pathways of scandoside methyl ester. After incubation in liver microsomes from different species, including humans, five metabolites were identified. The major pathways involved hydrolysis, oxidation, and reduction reactions, highlighting species-specific differences in metabolism Li et al., 2014.

Chemical Analysis Techniques

HPLC Analysis in Hedyotis Diffusa

An HPLC method was developed for the simultaneous determination of deacetylasperulosidic acid and scandoside in Hedyotis diffusa. This provided a robust, accurate, and reproducible approach for analyzing these compounds, emphasizing the importance of scandoside in quality control processes Shude, 2011.

Therapeutic Potential

Antioxidant and Anti-inflammatory Properties:

  • Antioxidant Iridoid Glucosides: A study isolated new iridoid glucosides from Wendlandia formosana, including scandoside methyl esters. These compounds exhibited antioxidant activity against various radicals, indicating the potential therapeutic applications of scandoside Lakshmana Raju et al., 2004.
  • Human Neutrophil Elastase Inhibition: Iridoid glycosides from Hedyotis diffusa were evaluated for their inhibitory effects on human neutrophil elastase, an enzyme involved in inflammatory processes. Scandoside derivatives showed potent activity, suggesting their role in anti-inflammatory treatments Xu et al., 2010.
  • Anti-Inflammatory Effect via NF-κB and MAPK Pathways: Scandoside was found to significantly decrease the production of pro-inflammatory cytokines and mediators in LPS-induced RAW 264.7 macrophages. It inhibited pathways related to nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK), highlighting its potential as an anti-inflammatory agent He et al., 2018.

Safety And Hazards

Scandoside is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWFPTVHBWJOU-AWQYILTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318493
Record name Scandoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scandoside

CAS RN

18842-99-4
Record name Scandoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18842-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scandoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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